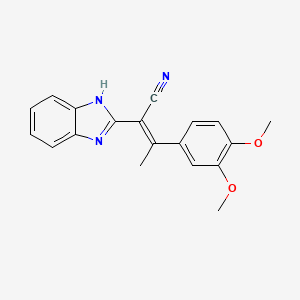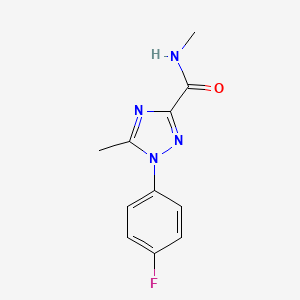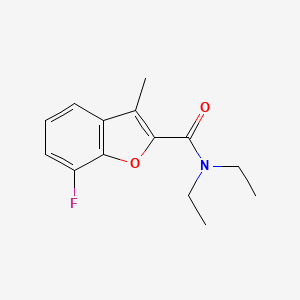
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile, also known as DM-1, is a synthetic compound that has been the subject of extensive scientific research due to its potential as an anticancer agent. DM-1 belongs to a class of compounds known as aurora kinase inhibitors, which target the aurora kinase enzymes that are involved in cell division.
Wirkmechanismus
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile exerts its anticancer effects by inhibiting the aurora kinase enzymes, which play a critical role in cell division. By inhibiting aurora kinase, (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile disrupts the normal process of cell division and induces cell death. (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has been shown to have a number of biochemical and physiological effects on cancer cells. Studies have demonstrated that (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various oncogenes and tumor suppressor genes. (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has also been shown to have an effect on microtubule dynamics, which play a critical role in cell division.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has several advantages for lab experiments, including its potent antiproliferative activity and its ability to induce cell death in cancer cells. However, (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile also has some limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations have led researchers to explore modifications to the (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile structure to improve its pharmacological properties.
Zukünftige Richtungen
There are several future directions for research on (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile and aurora kinase inhibitors more broadly. One area of focus is the development of combination therapies that target multiple pathways involved in cancer cell survival and proliferation. Another area of interest is the development of more selective aurora kinase inhibitors that have fewer off-target effects. Finally, researchers are exploring the use of (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile and other aurora kinase inhibitors in combination with immunotherapies to enhance the immune response against cancer cells.
In conclusion, (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile is a synthetic compound that has shown promise as an anticancer agent through its inhibition of aurora kinase enzymes. While there are limitations to its use in lab experiments, future research directions hold promise for the development of more effective therapies for cancer treatment.
Synthesemethoden
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile can be synthesized through a multi-step process that involves the coupling of 2-aminobenzimidazole with 3,4-dimethoxyphenylacetic acid followed by cyclization and nitrile formation. The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has been optimized to improve yield and purity, and various modifications to the synthesis have been explored to produce analogues with improved potency and selectivity.
Wissenschaftliche Forschungsanwendungen
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has been the subject of numerous studies investigating its potential as an anticancer agent. Preclinical studies have shown that (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile exhibits potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, ovarian, and prostate cancer. (E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile has also been shown to be effective in vivo, with studies demonstrating significant tumor growth inhibition in mouse models of breast and ovarian cancer.
Eigenschaften
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)but-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12(13-8-9-17(23-2)18(10-13)24-3)14(11-20)19-21-15-6-4-5-7-16(15)22-19/h4-10H,1-3H3,(H,21,22)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSKIULYBWYBQT-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C1=NC2=CC=CC=C2N1)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C1=NC2=CC=CC=C2N1)/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)

![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
![8-Ethyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455053.png)

![6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455062.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl((1-phenyl-1H-pyrazol-4-yl)methyl)amino)acetamide](/img/structure/B7455081.png)
![5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine](/img/structure/B7455086.png)
![3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7455101.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7455103.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]ethanone](/img/structure/B7455108.png)
![(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)